Trityl candesartan cilexetil
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of candesartan cilexetil involves several steps, including the cleavage of protective groups and the formation of the benzimidazole ring at the final stage. A novel and convergent synthetic route offers a yield of 55% over six steps with 99.1% purity. This method highlights the efficiency and practicality of synthesizing candesartan cilexetil for industrial production, emphasizing the role of trityl and other protective groups in the synthesis process (Shen et al., 2010).
Molecular Structure Analysis
Candesartan cilexetil's molecular structure is characterized by the presence of a benzimidazole ring, which is crucial for its activity as an angiotensin II receptor antagonist. The structural determination of impurities in candesartan cilexetil also provides insight into its molecular complexity and the importance of purity in its synthesis (Havlíček et al., 2009).
Chemical Reactions and Properties
Candesartan cilexetil undergoes hydrolysis and transesterification reactions, which are crucial for its conversion into the active form, candesartan. These reactions highlight the prodrug's chemical properties and its interaction with biological systems to exert therapeutic effects (Ferreirós et al., 2007).
Physical Properties Analysis
The development of solid lipid nanoparticles (SLNs) for oral delivery of candesartan cilexetil has provided insights into its physical properties, such as solubility and bioavailability. The SLNs demonstrate improved oral bioavailability and sustained blood pressure reduction, indicating the importance of physical properties in the drug's effectiveness (Dudhipala & Veerabrahma, 2016).
Chemical Properties Analysis
Investigations into the process-related impurities of candesartan cilexetil have shed light on its chemical stability and the significance of monitoring impurities for ensuring the drug's safety and efficacy. The identification and structural elucidation of these impurities are crucial for the pharmaceutical analysis and quality control of candesartan cilexetil (Raman et al., 2011).
Applications De Recherche Scientifique
1. Application in Nanoemulsifying Drug Delivery Systems
- Summary of Application: Trityl candesartan cilexetil is used in the formulation of solid self-nanoemulsifying drug delivery systems. This is done to improve its solubility, dissolution, and stability .
- Methods of Application: The solubility of candesartan cilexetil was tested in different vehicles. Pseudo-ternary phase diagrams were constructed at various ratios, and four formulations were prepared using different concentrations of cinnamon oil, tween 80 with poloxamer 407 mixture, and transcutol HP . Each formulation was then adsorbed onto two different adsorbent mixtures, resulting in eight solid nanoformulations .
- Results: It was found that the release rate and extent for all prepared formulations were significantly higher than the marketed tablet as well as the plain drug powder .
2. Determination of Tin in Trityl Candesartan
- Summary of Application: Trityl candesartan cilexetil is used in the preparation of Candesartan Cilexitil, a pharmaceutical prodrug created to treat hypertension and to help lower blood pressure. One major concern in the preparation process is the usage of tin compounds, specifically tributyl tin oxide, which can cause harm to both human and environmental health .
- Methods of Application: In this study, UV-VIS Spectrophotometry was used for the simple and accurate determination of tin (Sn) in Trityl Candesartan .
- Results: The study of Sn in Trityl Candesartan found the Sn content to be within the limit of 10 mg/Kg, with a correlation coefficient (R2) of 0.9929, average percent recovery (%R) of 96.0%, and relative percentage difference (%RPD) of 0.35% .
3. Application in Oral Nanoemulsions
- Summary of Application: Trityl candesartan cilexetil is used in the formulation of oral nanoemulsions. This is done to improve its solubility and dissolution .
- Methods of Application: The nanoemulsion was prepared by media milling using zirconium oxide beads and converted to solid state by spray drying .
- Results: The study found that the nanoemulsion significantly improved the solubility and dissolution of candesartan cilexetil .
4. Enhanced Antihypertensive Activity
- Summary of Application: Trityl candesartan cilexetil is used to enhance the oral bioavailability of the practically insoluble Candesartan cilexetil, a pharmaceutical prodrug created to treat hypertension and to help lower blood pressure .
- Methods of Application: The nanosuspension was prepared by media milling using zirconium oxide beads and converted to solid state by spray drying .
- Results: The study found that the nanosuspension significantly enhanced the oral bioavailability of Candesartan cilexetil .
5. Application in Oral Solid Self-Nanoemulsifying Drug Delivery Systems
- Summary of Application: Trityl candesartan cilexetil is used in the formulation of oral solid self-nanoemulsifying drug delivery systems. This is done to improve its solubility, dissolution, and stability .
- Methods of Application: The solubility of candesartan cilexetil was tested in different vehicles. Pseudo-ternary phase diagrams were constructed at various ratios, and four formulations were prepared using different concentrations of cinnamon oil, tween 80 with poloxamer 407 mixture, and transcutol HP . Each formulation was then adsorbed onto two different adsorbent mixtures, resulting in eight solid nanoformulations .
- Results: It was found that the release rate and extent for all prepared formulations were significantly higher than the marketed tablet as well as the plain drug powder .
6. Determination of Tin in Trityl Candesartan
- Summary of Application: Trityl candesartan cilexetil is used in the preparation of Candesartan Cilexitil, a pharmaceutical prodrug created to treat hypertension and to help lower blood pressure. One major concern in the preparation process is the usage of tin compounds, specifically tributyl tin oxide, which can cause harm to both human and environmental health .
- Methods of Application: In this study, UV-VIS Spectrophotometry was used for the simple and accurate determination of tin (Sn) in Trityl Candesartan .
- Results: The study of Sn in Trityl Candesartan found the Sn content to be within the limit of 10 mg/Kg, with a correlation coefficient (R2) of 0.9929, average percent recovery (%R) of 96.0%, and relative percentage difference (%RPD) of 0.35% .
Safety And Hazards
Orientations Futures
Candesartan cilexetil is used to treat hypertension, systolic hypertension, left ventricular hypertrophy, and delay progression of diabetic nephropathy . It may also be used as an alternative agent for the treatment of heart failure, systolic dysfunction, myocardial infarction, and coronary artery disease . The future directions of research could involve exploring more uses of this compound and improving its synthesis process.
Propriétés
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48N6O6/c1-3-61-50-53-46-30-18-29-45(49(59)62-36(2)63-51(60)64-42-25-14-7-15-26-42)47(46)57(50)35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-54-55-56-58(48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHQWFWIPOOTGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308612 | |
Record name | Trityl candesartan cilexetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trityl candesartan cilexetil | |
CAS RN |
170791-09-0 | |
Record name | Trityl candesartan cilexetil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170791-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trityl candesartan cilexetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170791090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trityl candesartan cilexetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRITYL CANDESARTAN CILEXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/006A6A2YSO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.